Superior Apparent Enzyme Affinity
When assayed with purified neutral sphingomyelinase from Helicobacter pylori, TNPAL-Sphingomyelin (TNPAL-SM) demonstrates a Michaelis constant (Km) of 6.7 µM [1]. In contrast, native sphingomyelin exhibits Km values ranging from 38 µM to 350 µM for Bacillus cereus SMase under varying detergent conditions, with a reported value of 38 µM in the presence of Mg²⁺ and Triton X-100 [2]. This translates to a 5.7-fold lower Km for TNPAL-SM relative to the lowest reported natural sphingomyelin Km (6.7 vs. 38 µM), and a ≥52-fold difference compared to the 350 µM value observed without optimized detergents. The lower Km indicates higher apparent enzyme affinity for the chromogenic analog, enabling robust signal generation at lower substrate concentrations.
| Evidence Dimension | Michaelis constant (Km, µM) |
|---|---|
| Target Compound Data | 6.7 µM |
| Comparator Or Baseline | Native sphingomyelin: 38 µM (Mg²⁺ + Triton X-100); 350 µM (without optimized detergents) |
| Quantified Difference | 5.7-fold lower (vs. 38 µM); ≥52-fold lower (vs. 350 µM) |
| Conditions | Target: H. pylori neutral SMase, 50 mM PBS pH 7.4, 37°C. Comparator: B. cereus SMase, presence of Mg²⁺ and detergents as indicated. |
Why This Matters
Higher apparent affinity (lower Km) allows for reduced substrate consumption per assay and potentially improved sensitivity in low-activity samples.
- [1] Chan, E. C., Chang, C. C., Li, Y. S., Chang, C. A., Chiou, S. F., & Wu, T. Z. (2000). Purification and characterization of neutral sphingomyelinase from Helicobacter pylori. Biochemistry, 39(16), 4838–4845. View Source
- [2] BRENDA Enzyme Database. KM values for sphingomyelin (substrate) with Bacillus cereus sphingomyelinase (EC 3.1.4.12). View Source
